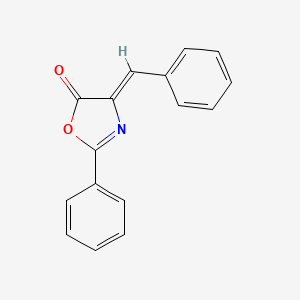

4-Benzylidene-2-phenyl-2-oxazolin-5-one

Vue d'ensemble

Description

4-Benzylidene-2-phenyl-2-oxazolin-5-one is a heterocyclic compound that belongs to the oxazolone family This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-2-phenyl-2-oxazolin-5-one typically involves the condensation of an aromatic aldehyde with an amino acid derivative under acidic or basic conditions. One common method is the reaction of benzaldehyde with glycine in the presence of acetic anhydride and sodium acetate. The reaction mixture is heated to reflux, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzylidene-2-phenyl-2-oxazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

Reduction: Reduction reactions can convert the oxazolone ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and phenylmethylene groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted oxazolones, reduced oxazolone derivatives, and functionalized phenylmethylene compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Benzylidene-2-phenyl-2-oxazolin-5-one has the molecular formula and a molecular weight of 249.26 g/mol. Its structure features a five-membered ring containing nitrogen and oxygen atoms, contributing to its reactivity and biological interactions.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for creating more complex heterocyclic compounds. It is utilized in the synthesis of derivatives such as triazines, oxadiazoles, and imidazoles, which exhibit various biological activities .

Biology

The compound is extensively studied for its biological activities , including:

Antimicrobial Activity: Research indicates it exhibits significant antimicrobial effects against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for several microorganisms are summarized in Table 1.

| Microorganism | MIC (mg/ml) | MBC (mg/ml) | Biofilm Formation Inhibition |

|---|---|---|---|

| E. coli ATCC 25922 | 0.4 | 12.5 | Yes |

| P. aeruginosa ATCC 27853 | 0.2 | 12.5 | Yes |

| S. aureus ATCC 25923 | 6.25 | 13.12 | Yes |

| B. cereus PTCC 1015 | - | 0.05 | Yes |

| C. albicans PTCC 5011 | 0.05 | 6.25 | Yes |

The compound significantly reduces biofilm formation by inhibiting the expression of the icaA gene in Staphylococcus aureus .

Anticancer Activity: Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7, with cytotoxic effects evaluated at concentrations ranging from mg/ml to mg/ml .

Case Study: MCF-7 Cell Line

In vitro studies using the MCF-7 cell line demonstrated that treatment with this compound resulted in significant apoptosis induction, indicating its potential as an anticancer agent. The mechanism involves disruption of cellular signaling pathways critical for cancer cell survival .

Industrial Applications

This compound is also employed in industrial applications, particularly in the production of dyes, pigments, and other chemicals . Its ability to act as a pharmaceutical intermediate is being explored further in drug development processes.

Summary of Biological Activities

The diverse biological activities of this compound can be summarized as follows:

- Antimicrobial Properties: Effective against various bacterial strains and fungi.

- Anticancer Effects: Induces apoptosis in cancer cell lines.

- Potential Anti-inflammatory Effects: Preliminary studies suggest inhibition of inflammatory mediators.

Mécanisme D'action

The mechanism of action of 4-Benzylidene-2-phenyl-2-oxazolin-5-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazoles: Thiazoles are heterocyclic compounds with a sulfur atom in the ring. They share some chemical reactivity with oxazolones but have different biological activities.

Imidazoles: Imidazoles contain a nitrogen atom in the ring and are known for their antifungal and antibacterial properties.

Pyrazoles: Pyrazoles have two nitrogen atoms in the ring and are used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

4-Benzylidene-2-phenyl-2-oxazolin-5-one is unique due to its specific structural features and reactivity The presence of both phenyl and phenylmethylene groups provides distinct chemical properties that differentiate it from other heterocyclic compounds

Activité Biologique

4-Benzylidene-2-phenyl-2-oxazolin-5-one, a heterocyclic compound belonging to the oxazolone family, exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 249.26 g/mol. It features a five-membered ring containing both nitrogen and oxygen atoms, contributing to its reactivity and biological interactions. The compound is known for its photochemical properties, including geometric isomerization and hydrogen abstraction.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial effects against various bacteria and fungi.

In Vitro Studies

A study demonstrated that this compound displayed both bacteriostatic and bactericidal activities against Gram-positive and Gram-negative bacteria, as well as yeast species. The Minimum Inhibitory Concentration (MIC) values for several microorganisms are summarized in Table 1.

| Microorganism | MIC (mg/ml) | MBC (mg/ml) | Biofilm Formation Inhibition |

|---|---|---|---|

| E. coli ATCC 25922 | 0.4 | 12.5 | Yes |

| P. aeruginosa ATCC 27853 | 0.2 | 12.5 | Yes |

| S. aureus ATCC 25923 | 6.25 | 13.12 | Yes |

| B. cereus PTCC 1015 | - | 0.05 | Yes |

| C. albicans PTCC 5011 | 0.05 | 6.25 | Yes |

The compound significantly reduced the expression of the icaA gene, which is involved in biofilm formation, thereby hindering biofilm development in Staphylococcus aureus .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. The cytotoxic effects were evaluated at varying concentrations (0.01, 0.1, and 1 mg/ml), showing a significant decrease in cell viability, indicating potential for further development as an anticancer agent .

Case Study: MCF-7 Cell Line

In vitro studies using the MCF-7 cell line showed that treatment with this compound resulted in significant apoptosis induction, suggesting that it may interfere with cellular processes critical for cancer cell survival . The mechanism of action appears to involve the disruption of cellular signaling pathways essential for cancer cell proliferation.

The biological activity of this compound is attributed to its ability to act as an electrophile, interacting with nucleophilic sites on biomolecules such as proteins and enzymes. This interaction can lead to:

- Inhibition of enzyme activity: Disruption of critical enzymatic functions.

- Induction of apoptosis: Triggering programmed cell death in cancer cells.

Further studies are needed to elucidate specific molecular targets and pathways involved in its biological effects .

Summary of Biological Activities

The diverse biological activities of this compound can be summarized as follows:

- Antimicrobial Properties: Effective against various bacterial strains and fungi.

- Anticancer Effects: Induces apoptosis in cancer cell lines.

- Potential Anti-inflammatory Effects: Preliminary studies suggest inhibition of inflammatory mediators.

Propriétés

IUPAC Name |

(4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDOKJVMHZUBTN-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842-74-0 | |

| Record name | Hippuric-benzaldehyde azalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC291 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Were there any challenges in characterizing the geometrical isomers of 4-Benzylidene-2-phenyl-2-oxazolin-5-one?

A: While the provided abstracts do not delve into the challenges of characterizing the geometrical isomers of this compound, they highlight the need for accurate scientific reporting and reproducibility of results. The discrepancies found between the original study's claims and the subsequent replication emphasize the importance of rigorous experimental validation within the scientific community. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.